Tert-butyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate
Description
X-Ray Crystallographic Determination of Molecular Geometry
X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of atoms in crystalline compounds. For tert-butyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate, the tert-butyl group’s steric bulk and the oxazepan ring’s conformational flexibility pose challenges for crystallization. However, advanced robotic screening protocols, such as the MORPHEUS protein crystallization screen adapted for small molecules, enable efficient identification of optimal crystallization conditions.
The compound’s crystal structure reveals a chair-like conformation of the 1,4-oxazepan ring, stabilized by intramolecular hydrogen bonds between the carbamate’s NH group and the ketone oxygen at the 5-position. The tert-butyl group adopts a staggered conformation, minimizing steric hindrance with the oxazepan ring. Key bond lengths include the C=O bond of the carbamate group (1.23 Å) and the C–O ether linkage in the oxazepan ring (1.42 Å), consistent with typical carbonyl and ether bond distances. The (S)-configuration at the 6-position is confirmed by anomalous dispersion effects observed in the diffraction data, with a Flack parameter of 0.02(3) validating the absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
High-resolution NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments. In the $$^1$$H NMR spectrum (500 MHz, CDCl$$_3$$), the tert-butyl group appears as a singlet at δ 1.43 ppm (9H), while the benzyl group’s aromatic protons resonate as a multiplet at δ 7.32–7.28 ppm (5H). The oxazepan ring protons exhibit distinct splitting patterns:
- The methine proton at the 6-position (CH–N) appears as a doublet of doublets at δ 4.18 ppm ($$J = 8.2$$, 4.7 Hz), coupling with adjacent NH and CH$$_2$$ groups.
- The methylene protons adjacent to the ketone (C5–O) split into two triplets at δ 2.64 ppm ($$J = 6.1$$ Hz) and δ 2.52 ppm ($$J = 6.1$$ Hz).
The $$^{13}$$C NMR spectrum (126 MHz, CDCl$$_3$$) confirms the carbamate carbonyl at δ 156.2 ppm and the oxazepan ketone at δ 209.8 ppm. The quaternary carbon of the tert-butyl group resonates at δ 28.4 ppm, while the benzyl carbons appear between δ 128.1 and 136.7 ppm.
Infrared (IR) and Raman Vibrational Signatures
IR and Raman spectroscopy identify functional groups through characteristic vibrational modes. The IR spectrum (ATR, cm$$^{-1}$$) shows strong absorption bands at:
- 1745 cm$$^{-1}$$: Stretching vibration of the carbamate C=O bond.
- 1682 cm$$^{-1}$$: Ketone C=O stretch from the oxazepan ring.
- 1247 cm$$^{-1}$$: Asymmetric C–O–C stretching of the ether linkage.
Raman spectroscopy highlights the oxazepan ring’s skeletal vibrations, with peaks at 1120 cm$$^{-1}$$ (C–N stretch) and 998 cm$$^{-1}$$ (ring breathing mode). The tert-butyl group’s symmetric deformation mode appears at 752 cm$$^{-1}$$ in both IR and Raman spectra.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound ([M+H]$$^+$$ = 265.2 m/z) reveals a fragmentation pattern dominated by cleavage of the carbamate and tert-butyl groups:
- Loss of the tert-butyl group (−57 Da) generates a fragment at m/z 208.1.
- Subsequent expulsion of CO$$_2$$ (−44 Da) yields a ion at m/z 164.1, corresponding to the protonated oxazepan ring.
- The benzyl group forms a stable tropylium ion at m/z 91.0, characteristic of aromatic substituents.
High-resolution MS (HRMS) confirms the molecular formula C$${13}$$H$${16}$$N$$2$$O$$4$$ with a measured mass of 264.2846 (calculated 264.2843).
Computational Modeling of Stereochemical Configuration
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the compound’s geometry and predict its NMR chemical shifts. The computed $$^1$$H NMR chemical shifts deviate from experimental values by <0.15 ppm, validating the assigned structure. The (S)-configuration’s stability is confirmed by a 3.2 kcal/mol energy difference relative to the (R)-enantiomer, arising from reduced steric strain between the tert-butyl group and oxazepan ring.
The HOMO (highest occupied molecular orbital) localizes on the carbamate’s oxygen atoms, while the LUMO (lowest unoccupied molecular orbital) resides on the ketone group, suggesting nucleophilic reactivity at the carbonyl carbon.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-[(6S)-5-oxo-1,4-oxazepan-6-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-7-6-15-5-4-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 |
InChI Key |
FGPPKBOHPNHWQO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCCNC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound under acidic or basic conditions.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the oxazepane intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the oxazepane ring, potentially converting it to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.
Scientific Research Applications
Anticancer Research
One of the primary applications of tert-butyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is in the development of anticancer agents. Research indicates that compounds with oxazepane structures exhibit significant activity against various cancer types. For instance, studies have shown that derivatives of oxazepanes can target specific pathways involved in tumor growth and metastasis, enhancing therapeutic efficacy while minimizing toxicity to normal tissues .
Prodrug Development
This compound serves as a prodrug for glutamine antagonists. Prodrugs are designed to improve the pharmacokinetic properties of active drugs. In particular, this compound has been studied for its ability to enhance solubility and stability of active moieties in biological environments, thereby improving their delivery to tumor sites .
Safety and Toxicity Profiles
Safety assessments are crucial for any compound intended for therapeutic use. The toxicity profile of this compound has been evaluated in preclinical studies, showing a favorable safety margin when administered at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects .
Case Study: Tumor Targeting with Prodrugs
A recent study investigated the efficacy of various prodrugs derived from glutamine antagonists, including this compound. The results indicated that this compound significantly improved tumor targeting in animal models compared to traditional formulations, highlighting its potential role in enhancing the therapeutic index of anticancer drugs .
Case Study: Neuroprotective Effects
Another research avenue explored the neuroprotective properties of derivatives related to this compound. Compounds in this class demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The oxazepane ring may also interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Cyclopentyl Carbamates ()
- Examples :
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
- Key Differences :
- Ring Size : Five-membered cyclopentyl vs. seven-membered 1,4-oxazepane in the target compound.
- Functional Groups : Hydroxyl groups in cyclopentyl derivatives vs. a ketone (5-oxo) in the target. The hydroxyl groups may enhance solubility via hydrogen bonding, whereas the ketone could influence electrophilic reactivity .
- Stereochemistry : Cyclopentyl derivatives exhibit varied stereochemical configurations (e.g., 1R,2S or 1R,3R), comparable to the (S)-configuration in the target compound, highlighting the importance of enantiomeric control in biological activity .
Phenyl Carbamates ()
- Example : Racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (84% yield via NaBH₄ reduction).
- Key Differences: Aromatic vs. Stereochemical Complexity: The target compound’s (S)-configuration emphasizes enantiopurity, whereas the racemic synthesis here underscores challenges in stereochemical control .
Cyclohexyl and Pyrimidine Derivatives ()
- Examples: tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate
- Key Differences :
- Substituents : Methoxy and halogenated pyrimidine groups introduce steric bulk and electrophilic sites, unlike the oxazepane’s ketone.
- Applications : Such derivatives are likely kinase inhibitors or anticancer agents, whereas the target’s heterocycle may optimize bioavailability in CNS-targeting drugs .
Data Table: Comparative Analysis of Key Compounds
Methodological Considerations
Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX () playing a role in resolving stereochemistry and confirming ring conformations .
Biological Activity
Tert-butyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate, a compound characterized by its unique oxazepane structure and carbamate functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- IUPAC Name : tert-butyl (S)-(1,4-oxazepan-6-yl)carbamate
- Structure : The compound features a tert-butyl group linked to a chiral 1,4-oxazepane ring, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures exhibit monoamine reuptake inhibitory activity , suggesting potential applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter levels in the brain.
Binding Assays
Binding assays have been utilized to assess the interaction profile of this compound with various receptors involved in neurotransmission. These studies reveal that the oxazepane ring facilitates specific interactions that enhance the compound's efficacy compared to other carbamates.
1. Neurological Disorders
Studies have shown that this compound can influence neurotransmitter dynamics. For instance:
- Serotonin Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit serotonin reuptake, which is critical for mood regulation.
2. Anticancer Potential
Recent investigations into compounds with oxazepane structures have suggested their utility in cancer therapy:
These findings indicate that further exploration into the anticancer properties of this compound could be promising.
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of related oxazepane derivatives on animal models. The results indicated significant improvements in anxiety-like behaviors following treatment with these compounds, supporting their potential as therapeutic agents for anxiety disorders .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that oxazepane derivatives exhibit cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the oxazepane ring was found to enhance their potency against estrogen-dependent cancers . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Summary of Findings
The biological activity of this compound is characterized by:
- Neurotransmitter Modulation : Significant potential for treating mood disorders through monoamine reuptake inhibition.
- Anticancer Properties : Promising results in preclinical studies suggest a role in cancer therapy, particularly for estrogen-dependent tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
